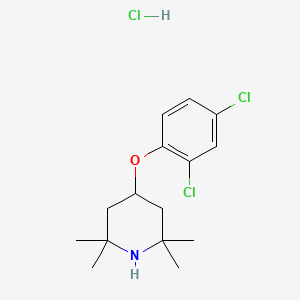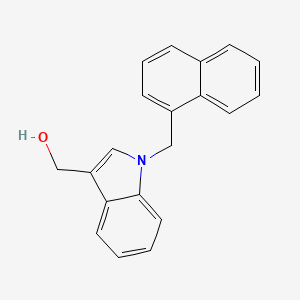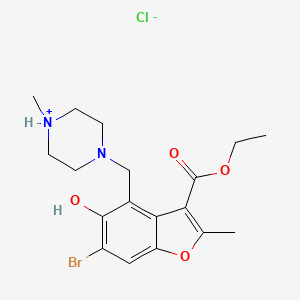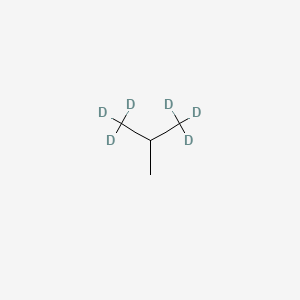
Propane-1,1,1,3,3,3-d6, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,1,1,3,3,3-d6, 2-methyl- is a deuterated compound with the molecular formula C4H4D6 and a molecular weight of 64.1592 . This compound is a derivative of propane where six hydrogen atoms are replaced by deuterium atoms, making it useful in various scientific research applications due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,1,1,3,3,3-d6, 2-methyl- typically involves the deuteration of 2-methylpropane. This process can be achieved through classical organic chemistry methods and H/D exchange processes. One common method involves the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds like Propane-1,1,1,3,3,3-d6, 2-methyl- often involves large-scale deuteration processes using deuterium oxide (D2O) or deuterium gas. These methods ensure high yield and purity, which are crucial for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Propane-1,1,1,3,3,3-d6, 2-methyl- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Propane-1,1,1,3,3,3-d6, 2-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with unique isotopic compositions
Mechanism of Action
The mechanism by which Propane-1,1,1,3,3,3-d6, 2-methyl- exerts its effects is primarily through its isotopic substitution. Deuterium atoms have a greater mass than hydrogen atoms, which can influence the rate of chemical reactions and the stability of chemical bonds. This isotopic effect is leveraged in various applications to study reaction mechanisms and improve the properties of chemical compounds .
Comparison with Similar Compounds
Similar Compounds
Propane-1,1,1,3,3,3-d6: A similar deuterated compound with the molecular formula C3H2D6.
2-Chloro-2-(Methyl-D3)-Propane-1,1,1,3,3,3-D6: A chlorinated derivative with the molecular formula C4D9Cl.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated compound with unique properties used in various applications.
Uniqueness
Propane-1,1,1,3,3,3-d6, 2-methyl- is unique due to its specific isotopic composition, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its deuterium atoms offer insights into reaction mechanisms and molecular interactions that are not possible with non-deuterated compounds .
Properties
CAS No. |
74440-45-2 |
|---|---|
Molecular Formula |
C4H10 |
Molecular Weight |
64.16 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-methylpropane |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3 |
InChI Key |
NNPPMTNAJDCUHE-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)
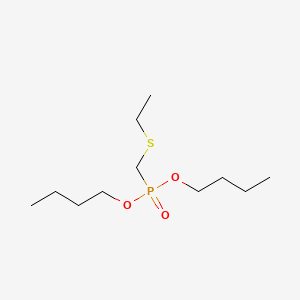
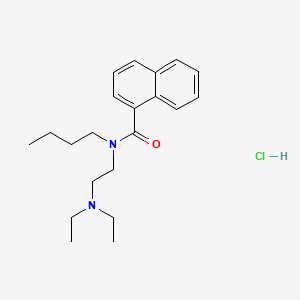
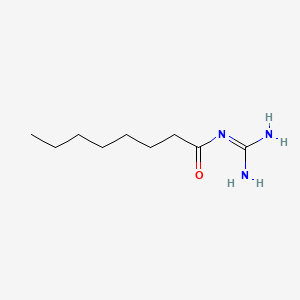
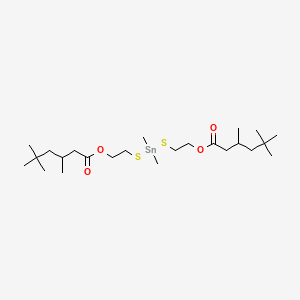
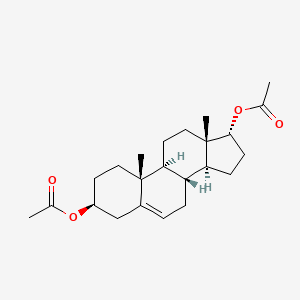
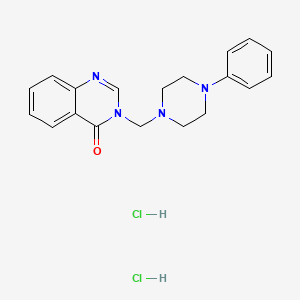
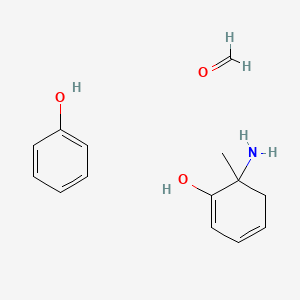
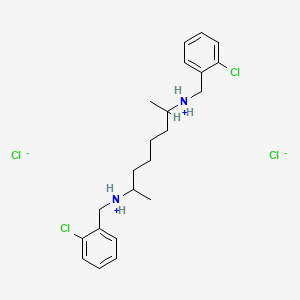
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
